Cas no 1334485-87-8 (tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate)
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Amino-1-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
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- Inchi: 1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9-10,15H,4-8,13H2,1-3H3
- InChI Key: IYMBMWCFDPSCSD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCCC(C(O)CN)C1
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878983-0.05g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 0.05g |
$229.0 | 2023-09-18 | |
| Enamine | EN300-1878983-0.1g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
| Enamine | EN300-1878983-0.25g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 0.25g |
$487.0 | 2023-09-18 | |
| Enamine | EN300-1878983-0.5g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 0.5g |
$768.0 | 2023-09-18 | |
| Enamine | EN300-1878983-1.0g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1878983-2.5g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 2.5g |
$1931.0 | 2023-09-18 | |
| Enamine | EN300-1878983-5.0g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1878983-10.0g |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 10g |
$4052.0 | 2023-05-26 | ||
| Aaron | AR0211ZM-50mg |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 50mg |
$340.00 | 2025-02-17 | |
| Aaron | AR0211ZM-100mg |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate |
1334485-87-8 | 95% | 100mg |
$496.00 | 2025-02-17 |
tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate
Research Brief on tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334485-87-8)
In recent years, the compound tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334485-87-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a piperidine derivative, serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including the tert-butyl carbamate protection and the presence of both amino and hydroxyl functional groups, make it a versatile building block in medicinal chemistry.
Recent studies have focused on optimizing the synthetic routes for tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel asymmetric synthesis method using chiral catalysts, achieving an enantiomeric excess of over 95%. This advancement is particularly significant for the development of enantiomerically pure pharmaceuticals, where stereochemistry plays a critical role in drug efficacy and safety.
The pharmacological potential of derivatives synthesized from this compound has also been explored. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain analogs exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. These findings suggest that tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate could serve as a promising scaffold for designing next-generation MAO-B inhibitors.
In addition to its applications in neurology, this compound has shown promise in cardiovascular drug development. A 2024 study in the European Journal of Medicinal Chemistry highlighted its use as a precursor for synthesizing novel β-adrenergic receptor blockers. These derivatives displayed improved selectivity and reduced side effects compared to existing therapies, potentially addressing unmet clinical needs in hypertension and heart failure treatment.
From a drug metabolism perspective, recent pharmacokinetic studies have investigated the stability and metabolic pathways of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate derivatives. Advanced mass spectrometry techniques have identified key metabolites, providing valuable insights for future structural optimization to enhance metabolic stability and oral bioavailability.
The compound's role in PROTAC (Proteolysis Targeting Chimeras) technology has also emerged as an exciting research direction. Its structural features make it suitable for linking target-binding ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation—a revolutionary approach in drug discovery.
Looking ahead, researchers are exploring the application of tert-butyl 3-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate in antibody-drug conjugates (ADCs) and other targeted delivery systems. Its modifiable functional groups allow for precise conjugation while maintaining the stability of the resulting constructs. As these investigations progress, this compound is poised to play an increasingly important role in the development of innovative therapeutics across multiple disease areas.
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